molecular formula C7H13NO B13525951 cis-Octahydropyrano[3,4-c]pyrrole

cis-Octahydropyrano[3,4-c]pyrrole

Cat. No.: B13525951
M. Wt: 127.18 g/mol
InChI Key: DQEFFFJNBUDCCH-RNFRBKRXSA-N
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Description

cis-Octahydropyrano[3,4-c]pyrrole: is a heterocyclic compound that features a fused pyrrole and pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Annulation of the Pyran Ring: One of the primary methods involves the addition of a pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving an O-nucleophilic center.

    Intramolecular Cyclization: Another common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Octahydropyrano[3,4-c]pyrrole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can also undergo substitution reactions, where functional groups on the pyrrole or pyran rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

cis-Octahydropyrano[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of cis-Octahydropyrano[3,4-c]pyrrole depends on its specific application. Generally, the compound interacts with molecular targets through its heterocyclic structure, which can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: cis-Octahydropyrano[3,4-c]pyrrole is unique due to its fully hydrogenated structure and the specific arrangement of the pyrrole and pyran rings. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole

InChI

InChI=1S/C7H13NO/c1-2-9-5-7-4-8-3-6(1)7/h6-8H,1-5H2/t6-,7-/m1/s1

InChI Key

DQEFFFJNBUDCCH-RNFRBKRXSA-N

Isomeric SMILES

C1COC[C@@H]2[C@H]1CNC2

Canonical SMILES

C1COCC2C1CNC2

Origin of Product

United States

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